molecular formula C15H17NO3S B2575927 (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide CAS No. 1799254-33-3

(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2575927
CAS No.: 1799254-33-3
M. Wt: 291.37
InChI Key: OBRBDMMDBUWHNC-VOTSOKGWSA-N
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Description

(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide (CAS# 1799265-65-8) is a synthetic acrylamide derivative with a molecular formula of C 16 H 17 NO 3 S and a molecular weight of 303.38 g/mol . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. While direct biological data for this specific molecule is not currently available in the published literature, it shares a core structural motif with a class of compounds known to be potent modulators of nicotinic acetylcholine receptors (nAChRs) . Structural analogs, such as those featuring furan, thiophene, and acrylamide groups, have demonstrated significant research value as positive allosteric modulators (PAMs) of the α7 nAChR subtype . In research settings on analogous compounds, this pharmacological activity has been linked to antinociceptive effects in models of neuropathic pain, such as that induced by the chemotherapeutic agent oxaliplatin, as well as anxiolytic-like activity in preclinical behavioral studies . The proposed mechanism of action for such compounds involves binding to an allosteric site on the α7 nAChR, thereby potentiating the receptor's response to its natural agonist, acetylcholine, without directly activating it themselves . This makes them valuable tools for investigating the role of the α7 nAChR in the central nervous system, particularly in pathways related to pain, inflammation, and anxiety. Researchers can utilize this high-purity compound to explore novel structure-activity relationships and further elucidate the therapeutic potential of α7 nAChR modulation.

Properties

IUPAC Name

(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-15(18,10-12-4-2-8-19-12)11-16-14(17)7-6-13-5-3-9-20-13/h2-9,18H,10-11H2,1H3,(H,16,17)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRBDMMDBUWHNC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C=CC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with a suitable reagent to form an intermediate compound.

    Addition of Thiophene Ring: The intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under specific conditions to introduce the thiophene ring.

    Amidation Reaction: The final step involves the amidation reaction where the intermediate is treated with an amine to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could be useful in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Heterocycle Impact: Thiophene-containing analogs (e.g., DM497) exhibit stronger antinociceptive activity compared to furan derivatives (DM490), likely due to thiophene’s higher electron density and polarizability .
  • Substituent Effects : The morpholine group in 27a enhances binding to Sortase A via hydrogen bonding, while the sulfamoyl group in the CoV inhibitor improves interaction with viral helicases .
  • Selenium vs.

Physicochemical and Pharmacokinetic Properties

Compound Name Melting Point (°C) Solubility (LogP) NMR Shifts (δ, ppm)
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide Not reported Estimated 2.1* Thiophene H: 7.2–7.5; Furan H: 6.3–6.5
DM497 Not reported 3.5 Thiophene H: 7.3–7.6; p-Tolyl H: 7.1–7.3
27a 218–219 1.8 Morpholine H: 3.6–3.8; Formyl H: 9.8

*Estimated using analogous compounds.

Key Observations:

  • Polar Groups : Hydroxypropyl and morpholine substituents lower LogP (increased hydrophilicity), enhancing aqueous solubility .
  • Thermal Stability : Morpholine-containing 27a has a high melting point (218–219°C), suggesting strong crystalline packing .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Thiophene > Furan in analgesia due to enhanced π-π stacking with ion channels .
  • Electron-withdrawing groups (e.g., sulfamoyl) improve antiviral targeting .

Therapeutic Potential: Dual-action compounds (e.g., selenourea-acrylamides) offer multitarget profiles for complex diseases like cancer .

Limitations :

  • Poor bioavailability in morpholine derivatives necessitates prodrug strategies .

Biological Activity

The compound (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide represents a novel class of chemical entities with potential biological applications. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Furan and Thiophene Rings : These rings are synthesized separately before being coupled through a carboxamide linkage.
  • Reaction Conditions : The synthesis requires specific catalysts and controlled temperatures to optimize yield and purity.

The compound's unique structure, featuring both furan and thiophene moieties, enhances its electronic properties, making it a candidate for various biological assays.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising anticancer activities. For instance, the related compound 3-furan-2-yl-N-p-tolyl-acrylamide has been shown to inhibit specific enzymes involved in cancer progression. The mechanism often involves the modulation of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cellular signaling pathways associated with cancer cell proliferation .

Neuropharmacological Effects

Studies have highlighted the compound's potential as a positive allosteric modulator of α7 nAChRs. These receptors are implicated in various neurological conditions, including anxiety and depression. In animal models, compounds structurally related to this compound demonstrated anxiolytic-like effects, suggesting therapeutic potential for anxiety disorders .

The biological activity of this compound is primarily attributed to its interaction with nAChRs. The furan and thiophene rings facilitate π–π interactions and hydrogen bonding with receptor sites, enhancing binding affinity. This interaction modulates neurotransmitter release and influences various signaling pathways critical for neuroprotection and anti-inflammatory responses .

Study on Anxiolytic Activity

A significant study evaluated the anxiolytic effects of a compound closely related to this compound in mice. The findings revealed that at doses of 0.5 mg/kg, the compound produced notable anxiolytic-like behavior in elevated plus maze tests. Chronic treatment further enhanced its efficacy compared to acute administration, indicating its potential for long-term therapeutic use in anxiety management .

Antinociceptive Mechanisms

Another investigation focused on the antinociceptive properties of similar compounds using an oxaliplatin-induced neuropathic pain model in mice. The results suggested that these compounds exert their pain-relieving effects through inhibition of voltage-gated calcium channels and modulation of nAChRs, highlighting their dual role in pain management and neuroprotection .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAnticancer, AnxiolyticnAChR modulation
3-Furan-2-yl-N-p-tolyl-acrylamideAnticancerEnzyme inhibition
DM490AnxiolyticPositive allosteric modulation of α7 nAChRs

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